molecular formula C20H15FN2O B10889160 (2Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile

(2Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile

Cat. No.: B10889160
M. Wt: 318.3 g/mol
InChI Key: ROVOMOMAUQGZAS-DTQAZKPQSA-N
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Description

(2Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is a complex organic compound characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole.

    Addition of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the pyrrole ring.

    Formation of the Prop-2-enenitrile Moiety: This final step involves the reaction of the intermediate compound with acrylonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogens or other functional groups at the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorophenyl and methoxyphenyl groups with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features may impart specific biological activities, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is unique due to the combination of fluorophenyl, methoxyphenyl, and pyrrole groups in its structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15FN2O

Molecular Weight

318.3 g/mol

IUPAC Name

(Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)pyrrol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C20H15FN2O/c1-24-20-10-8-18(9-11-20)23-12-2-3-19(23)13-16(14-22)15-4-6-17(21)7-5-15/h2-13H,1H3/b16-13+

InChI Key

ROVOMOMAUQGZAS-DTQAZKPQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C=CC=C2/C=C(\C#N)/C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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